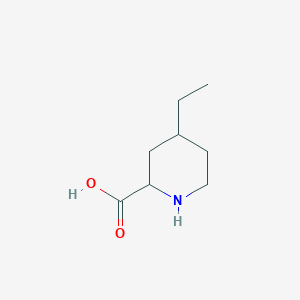![molecular formula C12H24N2 B13306267 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine](/img/structure/B13306267.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33236 g/mol . This compound is characterized by the presence of a cyclopentanamine group linked to a pyrrolidine ring via an ethylmethyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanone with 1-ethyl-2-pyrrolidinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpropylamine
- N-[(1-ethylpyrrolidin-2-yl)methyl]methylamine
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentanamine group linked to the pyrrolidine ring via an ethylmethyl bridge distinguishes it from other similar compounds and contributes to its unique reactivity and applications .
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H24N2/c1-2-14-9-5-8-12(14)10-13-11-6-3-4-7-11/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
VJLLRBOUJZEHMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
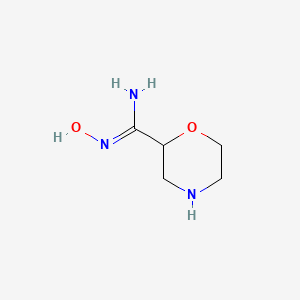
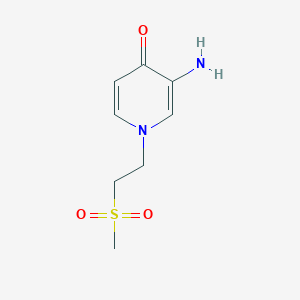
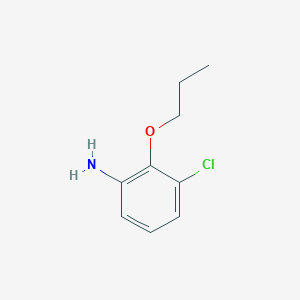

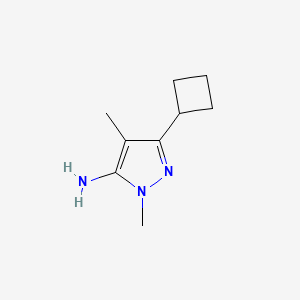

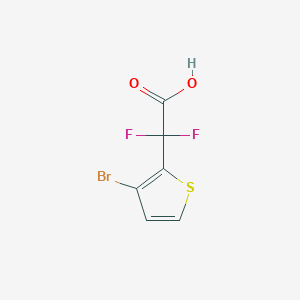
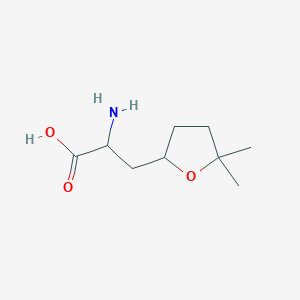
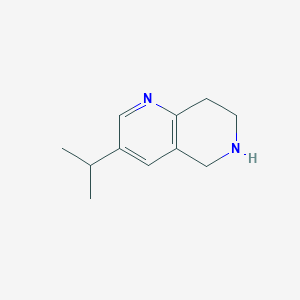
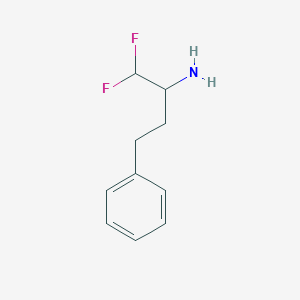
![[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
